REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].[C:16](C1C=C(C)C=C(C)C=1O)(C)(C)C.C(C1C=C(CC)C=C(C(C)(C)C)C=1O)(C)(C)C.C(C1C=C(CCCC)C=C(C(C)(C)C)C=1O)(C)(C)C.C(C1C=C(CC(C)C)C=C(C(C)(C)C)C=1O)(C)(C)C.C1(C2C=C(C)C=C(C3CCCC3)C=2O)CCCC1.C(C1C=C(C)C=C(CCCCCCCCCCCCCCCCCC)C=1O)CCCCCCCCCCCCCCCCC.C1(C2C=C(C3CCCCC3)C=C(C3CCCCC3)C=2O)CCCCC1.C(C1C=CC=CC=1O)(C)(C)C.C(C1C=C(COC)C=C(C(C)(C)C)C=1O)(C)(C)C>>[C:11]([C:7]1[CH:8]=[C:9]([CH3:16])[CH:10]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]=1[OH:15])([CH3:14])([CH3:13])[CH3:12] |f:8.9|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C1=C(C(=CC(=C1)C1CCCCC1)C1CCCCC1)O
|
Name
|
2,6-di-tert-butyl-4-methoxymethylphenol o-tert-butylphenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC=C1)O.C(C)(C)(C)C1=C(C(=CC(=C1)COC)C(C)(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)CC)C(C)(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)CC)C(C)(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)CCCC)C(C)(C)C)O
|
Name
|
2,6-di-tertbutyl-4-isobutylphenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)CC(C)C)C(C)(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C1=C(C(=CC(=C1)C)C1CCCC1)O
|
Name
|
2-(α-methylcyclohexyl)-4,6-dimethylphenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)C1=C(C(=CC(=C1)C)CCCCCCCCCCCCCCCCCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |